molecular formula C12H18N6 B2716877 N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-72-2

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

カタログ番号: B2716877
CAS番号: 899974-72-2
分子量: 246.318
InChIキー: ROJBMUIVINXRTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclohexylamine with ethyl isocyanate to form an intermediate, which then undergoes cyclization with a triazole derivative to yield the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality of the final product.

化学反応の分析

Types of Reactions

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula C12H18N6C_{12}H_{18}N_{6} and a molecular weight of 246.318 g/mol. Its structure features a triazole ring fused with a pyrimidine system, which enhances its biological activity. The presence of both cyclohexyl and ethyl groups contributes to its unique pharmacological properties.

Anticancer Activity

Research indicates that N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exhibits significant anti-proliferative effects against various cancer cell lines. The compound has been studied for its efficacy against solid tumors by targeting key regulatory proteins involved in cell division. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis through CDK inhibition .

Inhibition of Kinases

The compound has been identified as a potential inhibitor of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), both of which are critical in cancer metabolism and growth signaling pathways. This dual inhibition may provide a synergistic effect in cancer treatment strategies .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. This property is relevant for treating neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and therapeutic potential of this compound:

Study Focus Findings
Study 1Anticancer activityDemonstrated significant inhibition of CDK activity in various cancer cell lines, leading to reduced proliferation rates.
Study 2Kinase inhibitionShowed effective inhibition of mTOR and PI3K pathways, suggesting potential for combination therapies in cancer treatment .
Study 3NeuroprotectionFound to inhibit acetylcholinesterase effectively, indicating possible applications in neurodegenerative disease treatment .

類似化合物との比較

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared with other triazolopyrimidine derivatives, such as:

    N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-cyclohexyl-3-phenyltriazolo[4,5-d]pyrimidin-7-amine: Contains a phenyl group, leading to different chemical and biological properties.

    N-cyclohexyl-3-isopropyltriazolo[4,5-d]pyrimidin-7-amine: Features an isopropyl group, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.

生物活性

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18N6C_{12}H_{18}N_{6} and a molecular weight of 246.318 g/mol. Its structure features a triazole ring fused with a pyrimidine core, which is critical for its biological interactions. The cyclohexyl and ethyl substituents enhance its lipophilicity and influence its binding affinity to biological targets.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can disrupt cell proliferation pathways, making it a candidate for cancer therapies. The binding affinity of this compound towards CDKs is influenced by its unique molecular structure, allowing for selective inhibition that can lead to reduced tumor growth.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF-712.5CDK2 inhibition leading to cell cycle arrest
HCT11615.0Induction of apoptosis
HeLa10.0Disruption of microtubule dynamics

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, reinforcing its potential as an anticancer therapeutic agent.

Selectivity and Binding Affinity

The selectivity of this compound towards specific CDKs has been highlighted in various studies. For instance:

  • CDK2 Inhibition : The compound showed a binding affinity with an IC50 value of 0.16 µM against CDK2, indicating strong inhibitory activity which is crucial for therapeutic applications in oncology .

Study on MCF-7 Cell Line

In a recent study published in MDPI, this compound was tested against the MCF-7 breast cancer cell line. The study found that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Combination Therapy Potential

Another research highlighted the potential of this compound in combination with other chemotherapeutics. The synergistic effect observed when combined with doxorubicin suggested enhanced efficacy in reducing tumor size in xenograft models .

特性

IUPAC Name

N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-2-18-12-10(16-17-18)11(13-8-14-12)15-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJBMUIVINXRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。